2-Amino-2-methylpropanenitrile hydrochloride

Catalog No.
S685292
CAS No.
50846-36-1
M.F
C4H9ClN2
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methylpropanenitrile hydrochloride

CAS Number

50846-36-1

Product Name

2-Amino-2-methylpropanenitrile hydrochloride

IUPAC Name

2-amino-2-methylpropanenitrile;hydrochloride

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H

InChI Key

RWPZHHGTDNTPFY-UHFFFAOYSA-N

SMILES

CC(C)(C#N)N.Cl

Canonical SMILES

CC(C)(C#N)N.Cl

2-Amino-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C₄H₉ClN₂ and a molecular weight of approximately 120.58 g/mol. It is characterized by a nitrile functional group, which is typically associated with various biological and chemical activities. The compound appears as a white to off-white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility compared to its free base counterpart .

Oxidation Catalyst

2-Amino-2-methylpropanenitrile hydrochloride finds application in analytical chemistry as an oxidation catalyst []. While the specific mechanisms of its catalytic activity are not widely reported in available literature, research has explored its use in expediting certain chemical reactions. Further investigation is needed to fully understand its potential as a catalyst.

Acid Catalyst and Polymerization Initiator

There is limited research available on the use of 2-Amino-2-methylpropanenitrile hydrochloride as an acid catalyst and polymerization initiator. However, some sources suggest its potential in these areas []. More research is required to elucidate the specific applications and functionalities in these contexts.

Potential Nitrating Agent

Studies have shown that 2-Amino-2-methylpropanenitrile (the base form, without the hydrochloride salt) exhibits properties of a powerful nitrating agent []. Nitrating agents are crucial in organic synthesis for introducing nitro groups (NO2) into organic molecules. This functionality can be valuable in the development of new pharmaceuticals and materials. However, further research is needed to explore the feasibility and safety aspects of utilizing 2-Amino-2-methylpropanenitrile hydrochloride for nitration purposes.

Anticholinergic Properties

Some research suggests that 2-Amino-2-methylpropanenitrile might possess anticholinergic properties []. Anticholinergics are a class of drugs that block the action of the neurotransmitter acetylcholine. While the extent and implications of these properties require further investigation, they could hold potential for future medicinal applications.

Typical of amines and nitriles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides, leading to the formation of more complex amines.
  • Hydrolysis: Under acidic or basic conditions, 2-amino-2-methylpropanenitrile can hydrolyze to yield corresponding carboxylic acids.
  • Condensation Reactions: It can undergo condensation reactions with carbonyl compounds, forming imines or amides.

These reactions highlight its versatility as an intermediate in organic synthesis .

The synthesis of 2-amino-2-methylpropanenitrile hydrochloride can be achieved through several methods:

  • From Nitriles: Starting from 2-methylpropanenitrile, an amination reaction can be performed using ammonia or amines under suitable conditions.
  • Using Hydrochloric Acid: The hydrochloride form can be obtained by reacting the base form with hydrochloric acid, facilitating the salt formation.
  • Organic Synthesis: Various synthetic routes involving multistep organic reactions can lead to the formation of this compound, often utilizing reagents that introduce the amino and nitrile functionalities efficiently .

This compound serves multiple roles in scientific research and industry:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of various pharmaceutical agents.
  • Biochemical Research: It plays a role in proteomics research due to its properties that may influence protein interactions and functions .
  • Chemical Synthesis: Its reactivity allows it to be utilized in organic synthesis for developing more complex molecules.

Several compounds share structural similarities with 2-amino-2-methylpropanenitrile hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropionitrileC₄H₉N₂Similar structure but different functional groups
2-AminopropionitrileC₃H₇N₂One less carbon; used in similar applications
3-Amino-3-methylbutyronitrileC₅H₉N₂Contains an additional carbon; alters reactivity

Uniqueness: 2-Amino-2-methylpropanenitrile hydrochloride stands out due to its specific combination of amino and nitrile groups, which influences its reactivity profile and biological activity compared to other similar compounds. Its hydrochloride form also enhances solubility, making it more suitable for certain applications .

2-Amino-2-methylpropanenitrile hydrochloride exhibits a well-defined molecular structure with specific geometric parameters that influence its physical and chemical properties. The compound crystallizes as the hydrochloride salt of the parent aminonitrile, forming a stable ionic crystal lattice structure [1] [2].

PropertyValueSource
Molecular FormulaC₄H₉ClN₂ [1] [2] [3]
CAS Registry Number50846-36-1 [1] [2] [3]
Molecular Weight (g/mol)120.58 [1] [2] [4] [5] [3]
Average Mass (amu)120.580 [1]
Monoisotopic Mass (amu)120.045426 [1]
Exact Mass (amu)120.045425 [6]

The molecular geometry around the central quaternary carbon atom adopts a tetrahedral configuration, consistent with sp³ hybridization. The amino group in the hydrochloride salt exists in a protonated state (NH₃⁺), which significantly influences the compound's solubility and crystalline packing arrangement [8]. Experimental bond angle data for similar aminonitrile structures indicate that the H-N-H bond angles in primary amines typically range from 103-114°, with an average of approximately 110° [9] [10].

The nitrile group maintains its characteristic linear geometry with a C≡N bond angle of approximately 180°. The quaternary carbon center creates a branched molecular architecture that contributes to the compound's distinctive physicochemical properties compared to linear aminonitriles [11].

Chemical Nomenclature and Structural Identifiers:

  • IUPAC Name: 2-Amino-2-methylpropanenitrile hydrochloride (1:1) [1]
  • SMILES: CC(C)(N)C#N.Cl [12]
  • InChI Key: RWPZHHGTDNTPFY-UHFFFAOYSA-N [3]

The crystalline form appears as a white to off-white crystalline solid or powder, indicating a well-ordered crystal lattice structure typical of organic hydrochloride salts [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 2-amino-2-methylpropanenitrile hydrochloride. The spectral data reveal characteristic patterns consistent with the proposed molecular structure.

¹H Nuclear Magnetic Resonance Analysis:

The proton nuclear magnetic resonance spectrum exhibits several distinctive signals that confirm the molecular structure. The two methyl groups attached to the quaternary carbon appear as a singlet at approximately 1.7 parts per million, integrating for six equivalent protons [13] [14]. This chemical shift is characteristic of alkyl protons adjacent to an electron-withdrawing nitrile group.

The amino group protons, present as NH₃⁺ in the hydrochloride salt, typically appear as a broad signal in the range of 8.5-9.0 parts per million. This significant downfield shift compared to free amino groups reflects the protonation state and the presence of the chloride counterion [13] [14]. The broadness of this signal is attributed to rapid exchange processes and coupling with the chloride ion.

¹³C Nuclear Magnetic Resonance Analysis:

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The quaternary carbon bearing the amino group and two methyl substituents appears at approximately 45-50 parts per million [13] [14]. This chemical shift reflects the electron-donating effect of the amino group partially counteracted by the electron-withdrawing nitrile substituent.

The nitrile carbon exhibits a characteristic signal at 118-120 parts per million, consistent with the sp hybridization and triple bond character of the C≡N functionality [13] [14]. The two equivalent methyl carbons appear at 25-30 parts per million, reflecting their aliphatic nature and attachment to the quaternary center.

Nuclear Magnetic Resonance DataChemical Shift/FrequencyMultiplicity/DescriptionSource
¹H Nuclear Magnetic Resonance - Methyl groups~1.7 ppm (6H, s)Singlet (6H equivalent) [13] [14]
¹H Nuclear Magnetic Resonance - Amino group (NH₃⁺)~8.5-9.0 ppm (broad)Broad signal (protonated amine) [13] [14]
¹³C Nuclear Magnetic Resonance - Quaternary carbon~45-50 ppmQuaternary carbon [13] [14]
¹³C Nuclear Magnetic Resonance - Nitrile carbon~118-120 ppmNitrile carbon [13] [14]
¹³C Nuclear Magnetic Resonance - Methyl carbons~25-30 ppmTwo equivalent methyl groups [13] [14]

Infrared and Mass Spectroscopic Profiles

Infrared Spectroscopy:

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the molecular structure. The nitrile group exhibits a sharp, strong absorption band at approximately 2240-2250 cm⁻¹, which is characteristic of the C≡N stretching vibration [15] . This frequency is typical for aliphatic nitriles and confirms the presence of the cyano functionality.

The protonated amino group (NH₃⁺) displays multiple broad absorption bands in the region of 3200-3500 cm⁻¹ [15] . These bands correspond to the symmetric and asymmetric N-H stretching vibrations of the ammonium ion. The broadness and multiplicity of these absorptions are characteristic of hydrogen-bonded ammonium salts.

Alkyl C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, corresponding to the methyl groups attached to the quaternary carbon center [15]. Additional characteristic absorptions would include C-C stretching and C-H bending modes in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry:

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 120, corresponding to the intact molecular ion [M]⁺ [2] [18]. Fragmentation patterns would be expected to show loss of the chloride ion and subsequent fragmentation of the organic cation, though specific fragmentation data for this compound are limited in the available literature.

Spectroscopic MethodFrequency/Mass-to-Charge RatioDescriptionSource
Infrared - Nitrile stretch (C≡N)~2240-2250 cm⁻¹Sharp, strong absorption [15]
Infrared - N-H stretch (NH₃⁺)3200-3500 cm⁻¹ (broad)Multiple broad bands [15]
Infrared - C-H stretch (alkyl)2800-3000 cm⁻¹Multiple C-H stretches [15]
Mass Spectrometry - Molecular ionm/z 120 [M]⁺Molecular ion peak [2] [18]

Thermodynamic Properties

Melting Point and Solubility Behavior

The thermodynamic properties of 2-amino-2-methylpropanenitrile hydrochloride reflect its ionic nature and crystalline structure. The compound exhibits a melting point range of 147-160°C, with most sources reporting values within 155-160°C [19] [20] [21] [6]. This relatively high melting point compared to the free base form is attributable to the ionic interactions between the protonated amino group and the chloride counterion, which stabilize the crystal lattice structure.

Solubility Characteristics:

The hydrochloride salt formation significantly enhances the water solubility compared to the free base form. The compound is described as soluble in water, which is typical behavior for organic hydrochloride salts [8]. This enhanced solubility results from the ionic character of the salt, allowing for favorable interactions with polar solvents through ion-dipole interactions and hydrogen bonding.

The parent compound (free base) shows limited solubility in organic solvents, being described as sparingly soluble in dimethyl sulfoxide and slightly soluble in methanol [22]. However, the hydrochloride salt would be expected to show different solubility patterns, with increased solubility in polar protic solvents due to its ionic nature.

Thermodynamic PropertyValueSource
Melting Point (°C)147-160 [19] [20] [21] [6]
Solubility in WaterSoluble (enhanced by HCl salt) [8]
Storage TemperatureRoom temperature [23] [24]
Physical FormWhite to off-white crystalline solid [8]

Stability and Decomposition Pathways

Thermal Stability:

2-Amino-2-methylpropanenitrile hydrochloride demonstrates good thermal stability under normal storage and handling conditions. The compound remains stable when stored at room temperature under inert atmosphere conditions [23] [24] [25]. Studies on related aminonitrile compounds indicate thermal stability up to approximately 250°C before significant decomposition occurs [26] [27].

Chemical Stability:

The compound exhibits chemical stability under normal conditions when properly stored [25]. The hydrochloride salt form provides enhanced stability compared to the free base, as the ionic structure reduces volatility and provides protection against atmospheric moisture and carbon dioxide. Storage recommendations include maintaining the compound in a dark place under inert atmosphere at room temperature to prevent potential degradation [23] [24].

Decomposition Characteristics:

While specific decomposition pathways for this compound are not extensively documented in the available literature, thermal analysis studies of related compounds suggest that decomposition would likely proceed through multiple stages. Initial decomposition would involve loss of hydrogen chloride, followed by fragmentation of the organic framework. The nitrile group is generally stable under mild thermal conditions but may undergo hydrolysis or polymerization reactions at elevated temperatures.

Storage and Handling Recommendations:

Optimal storage conditions include room temperature storage under inert atmosphere to prevent moisture absorption and potential hydrolysis reactions [23] [24] [25]. The compound should be protected from light and stored in sealed containers to maintain its integrity and prevent contamination.

Stability ParameterSpecificationSource
Storage ConditionsRoom temperature, inert atmosphere [23] [24] [25]
Thermal Stability RangeStable up to ~250°C [26] [27]
Chemical StabilityStable under normal conditions [25]
Recommended StorageDark place, sealed containers [23] [24]

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

Explore Compound Types